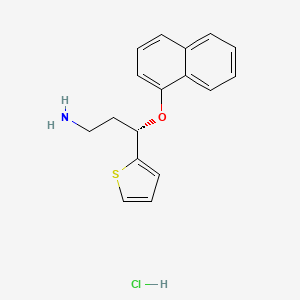

(S)-N-Desmethyl duloxetine hydrochloride

Description

Contextualizing (S)-N-Desmethyl Duloxetine (B1670986) Hydrochloride within Metabolite Research

(S)-N-Desmethyl duloxetine is a product of the metabolic process known as N-demethylation, where a methyl group is removed from the duloxetine molecule. winona.edu This biotransformation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, with CYP1A2 and CYP2D6 being the key players in duloxetine's metabolism. winona.edunih.govdroracle.ai The formation of N-desmethyl duloxetine is a recognized pathway in the breakdown of duloxetine in the human body. winona.edu

The study of such metabolites is a cornerstone of drug development and research. It provides a more complete picture of how a drug behaves in vivo. Research has focused on identifying and quantifying duloxetine's various metabolites to understand their potential contribution to the drug's therapeutic effects and to ensure a comprehensive understanding of its clearance from the body. nih.govresearchgate.net While many metabolites of duloxetine are considered pharmacologically inactive, the investigation into each, including N-desmethyl duloxetine, is essential for a thorough pharmacological assessment. droracle.ai

Advanced analytical techniques are employed to study these metabolic processes. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools used to separate, identify, and quantify duloxetine and its metabolites, including N-desmethyl duloxetine, in biological samples like plasma. nih.govpsu.edunih.govresearchgate.net

Table 1: Key Research Findings on Duloxetine Metabolism

| Research Focus | Key Findings | Analytical Methods |

|---|---|---|

| Primary Metabolizing Enzymes | CYP1A2 and CYP2D6 are the main enzymes responsible for duloxetine metabolism. winona.edunih.govdroracle.ai | In vitro studies with human liver microsomes, recombinant CYP enzymes. |

| Major Metabolic Pathways | Oxidation of the naphthyl ring followed by conjugation (glucuronidation and sulfation). droracle.airesearchgate.net | Mass spectrometry, NMR spectroscopy. |

| Identified Metabolites | Numerous metabolites have been identified, including 4-hydroxy duloxetine glucuronide and 5-hydroxy-6-methoxy duloxetine sulfate (B86663) as major circulating metabolites. researchgate.netresearchgate.net N-desmethyl duloxetine is also a known metabolite. winona.edu | HPLC, LC-MS/MS. nih.govpsu.edunih.govresearchgate.net |

| Excretion | Approximately 70% of a duloxetine dose is excreted in the urine as metabolites, with about 20% in the feces. droracle.airesearchgate.net | Radiotracer studies. |

Significance of Metabolite Investigations in Pharmaceutical Science

The investigation of drug metabolites is a critical aspect of pharmaceutical science for several reasons. scitechnol.comnih.gov Understanding how a drug is metabolized helps in predicting its efficacy, potential for drug-drug interactions, and inter-individual variability in response. nih.govmsdmanuals.com

Metabolites can sometimes be pharmacologically active, occasionally even more so than the parent drug. msdmanuals.com While the metabolites of duloxetine are generally considered inactive, the systematic study of all metabolic products is a standard and necessary part of drug development to rule out any unforeseen biological activity. droracle.aitandfonline.com The study of metabolites is also crucial for identifying potential "metabolic soft spots" on a drug molecule, which can guide the design of new drugs with improved metabolic stability and pharmacokinetic profiles. researchgate.net

Furthermore, regulatory agencies require a thorough characterization of a drug's metabolic pathways and the identification of any major metabolites in circulation. This is to ensure that the safety assessment of a new drug includes an evaluation of its significant metabolites. The field of pharmacokinetics, which studies the time course of drug absorption, distribution, metabolism, and excretion (ADME), is heavily reliant on the detailed analysis of drug metabolites. nih.govtandfonline.com A comprehensive understanding of a drug's metabolic fate, including the formation of compounds like (S)-N-desmethyl duloxetine, is therefore indispensable for the development of safe and effective medicines. tandfonline.com

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C17H18ClNOS |

|---|---|

Molecular Weight |

319.8 g/mol |

IUPAC Name |

(3S)-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine;hydrochloride |

InChI |

InChI=1S/C17H17NOS.ClH/c18-11-10-16(17-9-4-12-20-17)19-15-8-3-6-13-5-1-2-7-14(13)15;/h1-9,12,16H,10-11,18H2;1H/t16-;/m0./s1 |

InChI Key |

UOABSLFXETYYQW-NTISSMGPSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2O[C@@H](CCN)C3=CC=CS3.Cl |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OC(CCN)C3=CC=CS3.Cl |

Origin of Product |

United States |

Synthetic Methodologies for S N Desmethyl Duloxetine Hydrochloride

Enantioselective Synthesis of N-Desmethyl Duloxetine (B1670986) Analogues

The biological activity of duloxetine and its metabolites is highly dependent on their stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Therefore, enantioselective synthesis is paramount in producing (S)-N-Desmethyl duloxetine. Key strategies involve the separation of racemic mixtures of critical intermediates or the use of stereoselective reactions to create the desired chiral center.

Chiral Resolution Techniques for Precursor Alcohols

A common approach to obtaining the enantiomerically pure (S)-form involves the resolution of a racemic precursor alcohol, (±)-3-(dimethylamino)-1-(2-thienyl)-1-propanol. This resolution is typically achieved by forming diastereomeric salts with a chiral resolving agent.

One widely used method employs (S)-(+)-mandelic acid to selectively crystallize the (S)-enantiomer of the alcohol from a solution. researchgate.netresearchgate.net The differing solubilities of the two diastereomeric salts—(S)-alcohol-(S)-mandelic acid and (R)-alcohol-(S)-mandelic acid—allow for their separation by filtration. wikipedia.org After separation, the desired (S)-alcohol can be liberated from the salt by treatment with a base. wikipedia.org Other chiral acids that have been reported for the resolution of duloxetine intermediates include tartaric acid, dibenzoyl-L-tartaric acid, and di-p-toluoyl-L-tartaric acid. google.com

The efficiency of this resolution can be influenced by the choice of solvent. For the resolution of 3-(methylamino)-1-(2-thienyl)propan-1-ol, a key intermediate for duloxetine synthesis, a mixture of 2-butanol and a small amount of water has been shown to be an effective solvent system when using (S)-mandelic acid. scite.ai

Table 1: Chiral Resolving Agents for Duloxetine Precursors

| Resolving Agent | Type | Precursor Resolved |

| (S)-(+)-Mandelic Acid | Chiral Acid | (±)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol |

| L-Tartaric Acid | Chiral Acid | Racemic duloxetine intermediates |

| Dibenzoyl-L-tartaric acid | Chiral Acid | Racemic duloxetine intermediates |

| Di-p-toluoyl-L-tartaric acid | Chiral Acid | Racemic duloxetine intermediates |

| L-Camphorsulfonic acid | Chiral Acid | Racemic duloxetine intermediates |

Asymmetric Catalysis in Stereoselective Formation of Intermediates

Asymmetric catalysis offers a more direct and efficient alternative to chiral resolution by selectively producing the desired (S)-enantiomer of a key intermediate. This approach avoids the loss of 50% of the material inherent in classical resolution.

One prominent method is the asymmetric hydrogenation of a prochiral ketone precursor, such as 3-(dimethylamino)-1-(2-thienyl)-1-propanone. gzhu.edu.cn This reaction can be catalyzed by chiral metal complexes. For instance, ruthenium and iridium complexes with chiral phosphine ligands, like P-Phos, have demonstrated high yields and enantioselectivities in the conversion of the ketone to the corresponding (S)-alcohol. gzhu.edu.cnresearchgate.net Under optimized conditions with a P-Phos ligand, the reaction can achieve a 99% yield and 94% enantiomeric excess (ee), which can be further enhanced to 99% ee through recrystallization. gzhu.edu.cn

Biocatalysis, utilizing enzymes such as carbonyl reductases, also presents a powerful tool for the asymmetric synthesis of duloxetine intermediates. google.com For example, a carbonyl reductase from Candida macedoniensis (CR2) has been used to catalyze the asymmetric reduction of N,N-dimethyl-3-keto-3-(2-thiophene)-1-propylamine to the optically pure (S)-N,N-dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine with high stereoselectivity (99% ee) and a productivity of 92%. google.com Immobilized Saccharomyces cerevisiae has also been employed for the asymmetric synthesis of (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, achieving a conversion of 100% and an enantiomeric excess exceeding 99.0%. nih.gov

Another strategy involves the asymmetric reduction of 3-chloro-1-(2-thienyl)propan-1-one using an oxazaborolidine catalyst in the presence of borane, which yields (S)-3-chloro-1-(2-thienyl)-1-propanol, a versatile chiral building block. scite.aichemicalbook.com

Table 2: Asymmetric Catalysis Methods for Duloxetine Intermediates

| Catalyst/Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Ru/Ir with Chiral Phosphine Ligands | 3-(Dimethylamino)-1-(2-thienyl)-1-propanone | (S)-3-(Dimethylamino)-1-(2-thienyl)-1-propanol | Up to 99% |

| Carbonyl Reductase (from Candida macedoniensis) | N,N-Dimethyl-3-keto-3-(2-thiophene)-1-propylamine | (S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propylamine | 99% |

| Immobilized Saccharomyces cerevisiae | 3-N-Methylamino-1-(2-thienyl)-1-propanone | (S)-(-)-3-N-Methylamino-1-(2-thienyl)-1-propanol | >99.0% |

| Oxazaborolidine/Borane | 3-Chloro-1-(2-thienyl)propan-1-one | (S)-3-Chloro-1-(2-thienyl)-1-propanol | High |

Demethylation Strategies in Duloxetine Synthesis Yielding N-Desmethyl Forms

The final step in the synthesis of (S)-N-Desmethyl duloxetine from its N,N-dimethyl precursor is the removal of one of the methyl groups from the tertiary amine. This demethylation is a critical transformation that can be achieved through various chemical methods.

N-Demethylation Using Specific Chemical Reagents (e.g., Phenyl Carbonochloridate)

A well-established method for the N-demethylation of tertiary amines like the precursor to duloxetine is the von Braun reaction. researchgate.net This reaction typically involves the use of cyanogen bromide, but a common and effective variation for duloxetine synthesis employs phenyl carbonochloridate (also known as phenyl chloroformate). researchgate.netgoogle.com

In this process, the tertiary amine, (S)-N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propanamine, reacts with phenyl carbonochloridate to form a carbamate intermediate. google.comnih.gov This intermediate is then hydrolyzed, often using a base such as potassium hydroxide in an alcoholic solvent, to yield the secondary amine, (S)-N-Desmethyl duloxetine. google.com This two-step sequence provides a reliable route to the desired N-desmethyl compound. researchgate.net

Mechanistic Studies of Tertiary Amine Demethylation

The mechanism of the von Braun reaction with phenyl carbonochloridate involves the nucleophilic attack of the tertiary amine on the electrophilic carbonyl carbon of the phenyl carbonochloridate. This is followed by the expulsion of a chloride ion, forming a quaternary ammonium intermediate. Subsequent decomposition of this intermediate, often through an SN2-type displacement by the chloride ion on one of the N-methyl groups, results in the formation of the carbamate and chloromethane. researchgate.net The final hydrolysis of the carbamate cleaves the remaining N-carbonyl bond to afford the secondary amine. The carbamic acid that is formed in this process spontaneously decarboxylates. researchgate.netresearchgate.net

Preparation of Labeled (S)-N-Desmethyl Duloxetine Analogues for Research

Isotopically labeled analogues of (S)-N-Desmethyl duloxetine are invaluable tools for various research applications, including metabolic fate studies, pharmacokinetic analyses, and as internal standards in quantitative bioanalytical assays. The synthesis of these labeled compounds typically involves introducing a stable isotope, such as deuterium (²H or D), carbon-13 (¹³C), or nitrogen-15 (¹⁵N), at a specific position within the molecule.

The synthetic strategies for preparing labeled analogues often mirror the non-labeled syntheses, but with the use of a labeled reagent at an appropriate step. For instance, a deuterium-labeled methyl group can be introduced during the synthesis of a precursor. Alternatively, demethylation of a deuterium-labeled N,N-dimethyl precursor can yield a labeled N-desmethyl analogue. The position of the label is carefully chosen to be metabolically stable to ensure it is not lost during biological processing.

While specific detailed synthetic procedures for labeled (S)-N-Desmethyl duloxetine are not extensively reported in the public domain, the general principles of isotopic labeling in medicinal chemistry would apply. This would involve the use of labeled starting materials or reagents in one of the synthetic steps outlined previously.

Biochemical Pathways and Mechanisms of S N Desmethyl Duloxetine Formation

Enzymatic N-Demethylation of Duloxetine (B1670986) in In Vitro Systems

The biotransformation of duloxetine into its N-desmethyl metabolite is primarily an oxidative process catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. In vitro systems have been instrumental in identifying the specific isoforms involved and characterizing their contributions to this metabolic pathway.

Identification and Characterization of Cytochrome P450 Isozymes Involved (e.g., CYP2C11)

While human studies have extensively identified the primary CYP enzymes responsible for duloxetine metabolism, research using animal models, such as rats, provides further insight. In rats, the CYP2C subfamily, including isoforms like CYP2C11, is known to be a major contributor to drug metabolism. Although direct studies explicitly quantifying the contribution of CYP2C11 to N-desmethyl duloxetine formation are not extensively detailed in the available literature, the use of rat liver microsomes, which contain a variety of CYP isotypes including CYP2C11, has confirmed the production of N-desmethyl duloxetine. nih.gov This suggests a potential role for members of the CYP2C family in this specific metabolic reaction in rats. However, the primary focus of most research has been on other key enzymes.

Investigation of Other Cytochrome P450 Isoforms Contributing to Duloxetine Metabolism (e.g., CYP1A2, CYP2D6)

A substantial body of evidence from in vitro studies has established that CYP1A2 and CYP2D6 are the principal enzymes responsible for the metabolism of duloxetine in humans. nih.govwinona.edudroracle.ai These enzymes catalyze the initial oxidation steps, including the N-demethylation that leads to the formation of (S)-N-Desmethyl duloxetine. nih.govdroracle.ai

The following table summarizes the key findings from studies investigating the roles of different CYP450 isoforms in duloxetine metabolism.

| Enzyme Family | Specific Isoform | Role in Duloxetine Metabolism | Key Findings |

| CYP1 | CYP1A2 | Major Contributor | Primarily responsible for the oxidation of the naphthyl ring and N-demethylation. nih.govdroracle.ainih.gov Its inhibition significantly reduces metabolite formation. nih.govwinona.edu |

| CYP2 | CYP2D6 | Major Contributor | Catalyzes the oxidation of the naphthyl ring and contributes to N-demethylation. nih.govdroracle.ainih.gov |

| CYP2 | CYP2C Family | Minor/Unspecified Contributor | Co-incubation with inhibitors for CYP2C8, CYP2C9, and CYP2C19 was conducted to assess their contribution to N-demethyl-DLX formation. nih.gov |

| CYP2 | CYP2B6 | Minor/Unspecified Contributor | Investigated via co-incubation with inhibitors to assess its role in N-demethyl-DLX formation. nih.gov |

| CYP3 | CYP3A4 | Minor/Unspecified Contributor | Co-incubation with inhibitors was used to determine its contribution to the formation of N-demethyl-DLX. nih.gov |

Metabolic Profile Analysis in Isolated Biological Systems

To further elucidate the metabolic fate of duloxetine, researchers employ isolated biological systems that maintain the complex enzymatic machinery of the liver. These systems allow for a detailed analysis of metabolite production in a controlled environment.

Application of Rat Microsomal Incubations

Rat liver microsomes are a widely used in vitro tool for studying drug metabolism because they contain a high concentration of CYP enzymes. winona.eduwinona.edu Incubating duloxetine with rat liver microsomes, typically supplemented with an NADPH-generating system to provide the necessary cofactors for CYP enzyme activity, results in the formation of several metabolites. winona.eduwinona.edu One of the metabolites consistently identified in these assays is N-desmethyl duloxetine. nih.gov

Utilization of Liver Slice Preparations

Precision-cut liver slices (PCLS) represent a more complex ex vivo model that preserves the architecture and cellular diversity of the liver. nih.gov This system includes not only Phase I metabolic enzymes (like CYPs) but also Phase II conjugation enzymes and transporters, offering a more comprehensive view of drug metabolism and disposition. nih.gov While specific studies detailing the use of PCLS for investigating duloxetine N-demethylation are not prevalent, this model is well-suited for such analyses. nih.gov The extended viability of PCLS in culture allows for the study of metabolic pathways over longer periods, providing valuable data on the formation and subsequent conjugation or transport of metabolites like (S)-N-Desmethyl duloxetine. nih.gov

Factors Influencing Duloxetine N-Demethylation Pathways In Vitro

The enzymatic N-demethylation of duloxetine in vitro is sensitive to a variety of experimental factors that can alter the rate and profile of metabolite formation.

CYP Inhibitors: The presence of specific or broad-spectrum inhibitors of cytochrome P450 enzymes can significantly decrease the rate of N-demethylation. As CYP1A2 and CYP2D6 are the primary catalysts, inhibitors of these specific enzymes have a pronounced effect. nih.govwinona.edu

Cofactor Availability: The catalytic cycle of CYP enzymes requires cofactors, most notably NADPH. In vitro assays using liver microsomes typically include an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure maximal enzyme activity. winona.edu However, some research suggests that duloxetine metabolism may proceed in rat liver microsomes even without an added NADPH-generating system, though the efficiency might be affected. winona.edu

Substrate and Enzyme Concentration: The rate of metabolism is dependent on the concentrations of both duloxetine and the CYP enzymes (present in the microsomes or recombinant systems). High concentrations of the substrate can lead to enzyme saturation.

Incubation Conditions: Standard biochemical parameters such as pH and temperature must be carefully controlled to ensure optimal enzyme function. Most in vitro metabolism studies are conducted at a physiological pH of 7.4 and a temperature of 37°C. winona.edunih.gov Deviations from these optimal conditions can lead to reduced enzymatic activity and altered metabolic outcomes. Studies have shown that duloxetine hydrochloride is highly unstable in acidic conditions and also shows degradation in alkaline and neutral conditions upon heating. researchgate.net

Preclinical Pharmacological Activity of S N Desmethyl Duloxetine Hydrochloride

Comparative In Vitro Pharmacological Potency with Duloxetine (B1670986)

For context, the parent compound, (S)-duloxetine, exhibits high affinity for monoamine transporters. The table below presents the in vitro binding affinities (Ki) of duloxetine for the human serotonin (B10506) and norepinephrine (B1679862) transporters, illustrating the potency that is lost following metabolism to the N-desmethyl form.

| Compound | Transporter | Binding Affinity (Ki, nM) |

| (S)-Duloxetine | SERT | 0.8 nih.gov |

| (S)-Duloxetine | NET | 7.5 nih.gov |

| (S)-Duloxetine | DAT | 69.4 researchgate.net |

| (S)-N-Desmethyl Duloxetine | SERT | Not reported; considered inactive clinpgx.org |

| (S)-N-Desmethyl Duloxetine | NET | Not reported; considered inactive clinpgx.org |

| (S)-N-Desmethyl Duloxetine | DAT | Not reported; considered inactive |

This table is based on available data for the parent compound and the qualitative assessment of the metabolite's activity.

Stereoselective Aspects of N-Desmethyl Duloxetine Pharmacological Activity

Stereochemistry plays a critical role in the pharmacological activity of duloxetine itself. The medication is administered as the chirally pure (S)-enantiomer. nih.gov Studies have shown that (S)-duloxetine is approximately two times more active as an inhibitor of serotonin and norepinephrine reuptake than its (R)-enantiomer. nih.gov

While the stereoselectivity of the parent drug is well-documented, specific data comparing the pharmacological activity of the (S)- and (R)-enantiomers of N-Desmethyl duloxetine are not available in the reviewed literature. However, given that the metabolites are considered pharmacologically inactive, it is unlikely that either enantiomer of N-desmethyl duloxetine possesses significant biological activity.

Analytical Research Methodologies for S N Desmethyl Duloxetine Hydrochloride

Chromatographic Techniques for Separation and Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the analytical workflow for (S)-N-Desmethyl duloxetine (B1670986) hydrochloride. These techniques offer the high resolution and sensitivity required for distinguishing the compound from duloxetine and other related substances.

Reverse-phase HPLC (RP-HPLC) is a widely adopted method for the analysis of duloxetine and its related compounds, including (S)-N-Desmethyl duloxetine. researchgate.netderpharmachemica.com Method development focuses on optimizing chromatographic conditions to achieve efficient separation. Key parameters that are systematically adjusted include the stationary phase (column), mobile phase composition, flow rate, and detection wavelength.

Successful separation has been achieved on C8 and C18 columns. researchgate.netderpharmachemica.comnih.gov The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic solvent like acetonitrile. researchgate.netderpharmachemica.comsphinxsai.com The pH of the buffer is a critical parameter that influences the retention and peak shape of the analytes. For instance, a phosphate buffer with a pH of 5.3 has been used effectively. researchgate.netsphinxsai.com Gradient elution, where the proportion of the organic solvent is varied during the analysis, can be employed to separate compounds with different polarities, including duloxetine and its degradation impurities. derpharmachemica.com

Validation of the developed HPLC method is performed according to International Council for Harmonisation (ICH) guidelines to ensure its reliability for the intended application. sphinxsai.comimpactfactor.org Validation parameters typically include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). nih.gov

Table 1: Example HPLC Method Parameters for the Analysis of Duloxetine and Related Compounds

| Parameter | Condition | Source |

|---|---|---|

| Column | X Terra RP, C-8 (4.6x150mm) | researchgate.net |

| Mobile Phase | Acetonitrile: Phosphate Buffer (pH 5.3) (65:35 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netderpharmachemica.com |

| Detection Wavelength | 230 nm | researchgate.net |

| Retention Time (Duloxetine) | 5.29 minutes | researchgate.net |

Table 2: Representative Validation Parameters for an HPLC Method

| Validation Parameter | Typical Result | Source |

|---|---|---|

| Linearity Range | 20 to 120 µg/mL | researchgate.net |

| Accuracy (% Recovery) | 99.78% - 101.21% | nih.gov |

| Precision (% RSD) | < 2% | nih.gov |

| LOD | 0.026 µg/mL | nih.gov |

| LOQ | 0.078 µg/mL | nih.gov |

Coupling HPLC with Mass Spectrometry (LC-MS) provides a powerful tool for the definitive identification and purity assessment of (S)-N-Desmethyl duloxetine. nih.govscholarsresearchlibrary.com While HPLC separates the components of a mixture, MS provides information about the molecular weight of each component. nih.gov This combination is invaluable for confirming the identity of known impurities and for elucidating the structure of novel degradation products.

In LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique used to generate ions from the analytes, which are then separated and detected based on their mass-to-charge ratio (m/z). scholarsresearchlibrary.com The molecular weight information obtained from MS experiments is crucial for deducing the structures of impurities. nih.gov For instance, LC-MS has been used to identify phenolic impurities in duloxetine samples and impurities formed from the interaction of duloxetine with enteric polymers. nih.govresearchgate.net

Strategies for Impurity Profiling and Characterization of (S)-N-Desmethyl Duloxetine

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. For (S)-N-Desmethyl duloxetine, this involves characterizing process-related impurities and degradation products. Forced degradation studies are often conducted to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to identify potential degradation products. derpharmachemica.comnih.gov

The analytical methods described, particularly HPLC and LC-MS, are the primary tools for impurity profiling. derpharmachemica.comnih.gov A stability-indicating HPLC method is one that can separate the drug substance from its degradation products, allowing for an accurate assessment of the drug's stability. derpharmachemica.com The characterization of impurities often involves a combination of techniques. After isolation by preparative HPLC, the structure of an impurity can be elucidated using spectroscopic methods such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and X-ray analysis. researchgate.net For example, succinamide (B89737) and phthalamide (B166641) impurities of duloxetine, formed by reaction with enteric polymers, were identified using their molecular weights from LC-MS and their structures were confirmed by comparison to independently synthesized materials. nih.gov

Development of Reference Standards for Research Applications

The availability of well-characterized reference standards is a prerequisite for accurate and reliable analytical testing. synthinkchemicals.comsynthinkchemicals.com A reference standard for (S)-N-Desmethyl duloxetine hydrochloride is a highly purified sample of the compound against which other samples can be compared. These standards are essential for various applications, including:

Method Development and Validation: To establish and verify the performance of analytical methods like HPLC. synzeal.comsynzeal.com

Impurity Profiling: As markers for the identification and quantification of (S)-N-Desmethyl duloxetine in duloxetine samples. synthinkchemicals.comsynthinkchemicals.com

Quality Control (QC): For routine testing of raw materials and finished products to ensure they meet specified purity criteria. synzeal.comsynzeal.com

Reference standards for (S)-N-Desmethyl duloxetine and its hydrochloride salt are available from commercial suppliers. synthinkchemicals.comsynzeal.comglppharmastandards.com These standards are typically supplied with a Certificate of Analysis that includes data from various analytical techniques such as 1H NMR, Mass Spectrometry, and HPLC to confirm the identity and purity of the compound. glppharmastandards.com The use of these qualified reference standards is critical for complying with regulatory guidelines during pharmaceutical development and manufacturing. synthinkchemicals.com

Future Directions and Research Gaps in S N Desmethyl Duloxetine Hydrochloride Studies

Exploration of Unidentified or Minor Metabolic Pathways

The metabolism of duloxetine (B1670986) is known to be extensive, primarily involving oxidation by cytochrome P450 enzymes CYP1A2 and CYP2D6, followed by conjugation. nih.govclinpgx.orgdroracle.aiclinpgx.org The major metabolic pathways include oxidation of the naphthyl ring to form hydroxylated metabolites (e.g., 4-hydroxy duloxetine) which are then conjugated with glucuronic acid or sulfate (B86663). clinpgx.orgnih.gov N-demethylation, which produces (S)-N-Desmethyl duloxetine, is also a recognized primary metabolic route. fda.gov

However, the metabolic fate of (S)-N-Desmethyl duloxetine itself remains largely unexplored. Recent comprehensive studies on the parent drug have revealed a complex metabolic profile, identifying up to 39 distinct metabolites, including 13 novel ones. nih.govresearchgate.net These discoveries include reactive intermediates and their conjugates, such as N-acetyl cysteine and glutathione (GSH) adducts, suggesting the bioactivation of duloxetine. nih.govresearchgate.net

A significant research gap exists in determining whether (S)-N-Desmethyl duloxetine undergoes similar secondary metabolism. Future research should focus on:

Incubation Studies: Performing in vitro incubation of (S)-N-Desmethyl duloxetine with human liver microsomes and hepatocytes to identify subsequent metabolites.

Advanced Analytical Techniques: Utilizing high-resolution mass spectrometry and liquid chromatography (LC-MS) to detect and characterize minor or previously unidentified metabolites in preclinical and clinical samples. nih.gov

Reactive Intermediate Trapping: Investigating the potential for (S)-N-Desmethyl duloxetine to form reactive intermediates, similar to the epoxide intermediate proposed for duloxetine, which could have toxicological implications. fda.gov

Elucidating these minor or unidentified pathways is essential for a complete understanding of the disposition and potential for drug-drug interactions or idiosyncratic toxicity related to duloxetine and its metabolites.

| Metabolic Reaction | Key Enzymes | Resulting Metabolite Type | Reference |

|---|---|---|---|

| N-Demethylation | Cytochrome P450 (e.g., CYP2C11 suggested) | N-Desmethyl duloxetine | fda.gov |

| Hydroxylation (Naphthyl Ring) | CYP1A2, CYP2D6 | 4-hydroxy, 5-hydroxy, 6-hydroxy duloxetine | fda.govclinpgx.orgdrugbank.com |

| Glucuronidation | UGT (Uridine 5'-diphospho-glucuronosyltransferase) | Glucuronide conjugates of hydroxylated metabolites | clinpgx.orgnih.gov |

| Sulfation | SULT (Sulfotransferase) | Sulfate conjugates of hydroxylated metabolites | nih.gov |

Advanced Spectroscopic Characterization of Metabolite Conformational Dynamics

The structural and dynamic properties of a molecule are fundamental to its interaction with biological targets. While basic spectroscopic data exists for duloxetine, such as its UV absorption maximum at 288 nm in 0.1 N HCl, there is a distinct lack of advanced spectroscopic analysis for its metabolites, including (S)-N-Desmethyl duloxetine hydrochloride. researchgate.net Spectrofluorimetric studies have identified excitation and emission wavelengths for the parent drug, but this only scratches the surface of its photophysical properties. nih.gov

A critical research gap is the absence of high-resolution structural data and an understanding of the conformational dynamics of (S)-N-Desmethyl duloxetine. Future research should employ advanced spectroscopic techniques to:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilize multi-dimensional NMR (e.g., COSY, HSQC, NOESY) to unambiguously assign the chemical structure and determine the solution-state conformation of the metabolite.

X-ray Crystallography: Obtain a solid-state crystal structure to provide precise bond lengths, angles, and the preferred conformation in the crystalline form.

Circular Dichroism (CD) Spectroscopy: Analyze the chiroptical properties and conformational behavior of the molecule in different solvent environments, which can provide insights into its behavior in biological systems.

Understanding the conformational flexibility and preferred spatial arrangement of the naphthyloxy and thiophene rings is vital, as these dynamics directly influence how the molecule fits into the binding pockets of its target receptors.

| Spectroscopic Technique | Parameter | Reported Value | Solvent/Medium | Reference |

|---|---|---|---|---|

| UV-Visible Spectrophotometry | Absorption Maximum (λmax) | 288 nm | 0.1 N HCl | researchgate.net |

| Spectrofluorimetry | Excitation Wavelength | 239 nm | 0.05 M Acetic Acid | nih.gov |

| Spectrofluorimetry | Emission Wavelength | 340 nm | 0.05 M Acetic Acid | nih.gov |

Computational Modeling of N-Desmethyl Duloxetine-Receptor Interactions

Duloxetine exerts its therapeutic effects by inhibiting the reuptake of serotonin (B10506) and norepinephrine (B1679862) at their respective transporters, SERT and NET. nih.govmiami.edu Computational modeling and structural biology studies on duloxetine and other serotonin-norepinephrine reuptake inhibitors (SNRIs) have provided valuable insights into their binding mechanisms. nih.gov For instance, studies using a drosophila dopamine transporter as a model for NET have shown how the aromatic groups of S-duloxetine fit into subsites of the receptor binding pocket. nih.gov Similarly, modeling of the human serotonin transporter (hSERT) has identified key amino acid residues, such as Asp98 and Ile172, that are critical for ligand binding. researchgate.netresearchgate.net

A significant knowledge gap is the lack of any computational or structural studies on the interaction of (S)-N-Desmethyl duloxetine with SERT and NET. The removal of the N-methyl group could alter the binding affinity and selectivity profile. Future research efforts should include:

Molecular Docking: Performing docking simulations of (S)-N-Desmethyl duloxetine into homology models or crystal structures of SERT and NET to predict its binding pose and affinity.

Molecular Dynamics (MD) Simulations: Running MD simulations to explore the stability of the ligand-receptor complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. The primary amine of the desmethyl metabolite may form different or stronger hydrogen bonds compared to the secondary amine of duloxetine.

Binding Affinity Prediction: Using computational methods to calculate the binding free energy and predict the inhibitory potency (Ki) of the metabolite at both transporters, which can then be validated by in vitro binding assays.

Development of Novel Synthetic Routes for Research Scale Production

The synthesis of (S)-duloxetine hydrochloride is well-documented in patent literature, typically involving a multi-step process. google.comgoogle.com Common strategies include the condensation of an appropriate propanamine intermediate with 1-fluoronaphthalene. google.com More advanced methods have focused on improving chiral purity and operational safety, for example, by employing enzymatic asymmetric reduction to establish the correct stereocenter. researchgate.net

Despite the availability of the parent drug, there is a lack of published, optimized synthetic routes specifically for this compound. The compound is often available commercially only through "synthesis on demand," indicating that accessible and efficient protocols for its production are not widespread. synzeal.com This scarcity presents a major bottleneck for conducting the metabolic, spectroscopic, and pharmacological research outlined above.

Future work in this area should focus on:

Route Scouting and Optimization: Developing a robust and scalable synthetic route for (S)-N-Desmethyl duloxetine. This could involve modifying existing duloxetine syntheses by using a different starting amine or developing a selective N-demethylation process for duloxetine itself.

Purification Strategies: Establishing efficient methods for the purification of the final compound and its hydrochloride salt to ensure high purity suitable for analytical and biological studies.

Process Scalability: Designing a synthesis that can be readily scaled up to produce gram quantities, which are often required for comprehensive preclinical evaluation.

The development of such a synthetic route is a fundamental prerequisite for closing the other research gaps associated with this important metabolite.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying (S)-N-Desmethyl duloxetine hydrochloride in pharmaceutical formulations?

- Methodology : Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is widely used due to its precision and selectivity. For instance, a validated RP-HPLC method achieved a linear range of 10–50 μg/mL with a correlation coefficient (R²) >0.999, ensuring accurate quantification in bulk and dosage forms . Fluorescence spectroscopy is another sensitive option, offering a lower limit of detection (LOD) of 0.0002 μg/mL and quantitation (LOQ) of 0.0007 μg/mL, suitable for trace analysis .

- Validation Parameters : Include system suitability (e.g., signal-to-noise ratio ≥3), specificity (no interference from excipients), and accuracy (recovery rates of 98–102% via standard addition) .

Q. How can researchers ensure the accuracy and precision of analytical methods for this compound?

- Accuracy : Perform recovery studies using spiked samples. For example, standard addition methods in different formulations showed recovery rates within 98–102%, validated statistically .

- Precision : Conduct repeatability (intra-day) and intermediate precision (inter-day) tests. Relative standard deviation (RSD) should be ≤2% for peak area and retention time .

- Calibration : Use a minimum of five concentration levels, with triplicate injections, to establish linearity. Cross-validate with independent standards, such as USP reference materials .

Q. What pharmacopeial standards are critical for quality control of this compound?

- USP Monographs : Compliance requires testing for related compounds (e.g., duloxetine-related compound A) using specified chromatographic conditions. Acceptance criteria for impurities are typically ≤0.15% .

- Reference Standards : USP Duloxetine Hydrochloride RS and related compound standards (e.g., Related Compound F and H) are essential for impurity profiling and method validation .

Advanced Research Questions

Q. What experimental designs resolve contradictions in impurity profiling of this compound?

- Hypothesis-Driven Approach : When discrepancies arise in impurity levels, employ forced degradation studies (acid/base hydrolysis, oxidation) to identify degradation pathways. For example, oxidative stress testing with H₂O₂ revealed new degradation products requiring method revalidation .

- Advanced Chromatography : Use hyphenated techniques like LC-MS/MS to differentiate structurally similar impurities. A stability-indicating RP-LC method successfully separated 12 degradation products, ensuring specificity .

Q. How can the metabolic pathways of this compound be studied in preclinical models?

- In Vitro Models : Utilize hepatic microsomes or recombinant CYP450 enzymes (e.g., CYP2D6, CYP1A2) to identify primary metabolic routes. LC-MS-based metabolite profiling can detect phase I (oxidation) and phase II (glucuronidation) metabolites .

- In Vivo Pharmacokinetics : Administer radiolabeled (¹⁴C) compound to track distribution and excretion. Tissue-specific sampling and mass balance studies provide insights into bioavailability and metabolite accumulation .

Q. What synthetic strategies optimize the enantiomeric purity of this compound?

- Chiral Resolution : Employ diastereomeric salt formation using (R)-mandelic acid to isolate the (S)-enantiomer. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

- Catalytic Asymmetric Synthesis : Use transition-metal catalysts (e.g., Ru-BINAP complexes) in key steps like the Henry reaction to enhance stereochemical control. Reaction conditions (temperature, solvent) are critical for >99% ee .

Q. How do formulation variables impact the stability of this compound in enteric-coated dosage forms?

- Accelerated Stability Testing : Store formulations at 40°C/75% RH for 6 months. Monitor pH-dependent release profiles and degradation products. Enteric coatings (e.g., Eudragit® L100) prevent gastric degradation but may interact with moisture, requiring desiccants .

- Excipient Compatibility : Screen with isothermal stress testing (IST). For example, magnesium stearate was found to catalyze hydrolysis, necessitating alternative lubricants like colloidal silica .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.